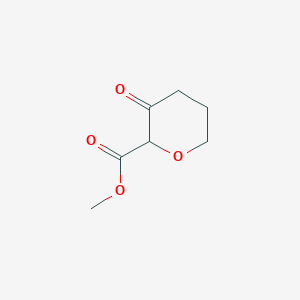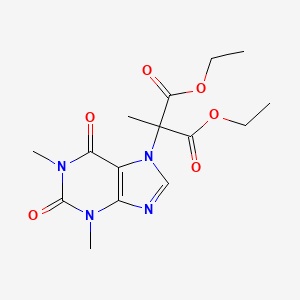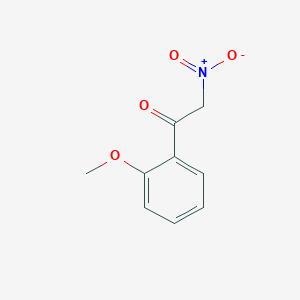![molecular formula C18H14N4S B14011166 3-(4-Aminophenyl)-7-(pyridin-3-yl)thieno[3,2-c]pyridin-4-amine CAS No. 832695-63-3](/img/structure/B14011166.png)
3-(4-Aminophenyl)-7-(pyridin-3-yl)thieno[3,2-c]pyridin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-aminophenyl)-7-(3-pyridinyl)-thieno[3,2-c]pyridin-4-amine is a complex organic compound with a unique structure that combines an aminophenyl group, a pyridinyl group, and a thieno[3,2-c]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-aminophenyl)-7-(3-pyridinyl)-thieno[3,2-c]pyridin-4-amine typically involves multi-step organic reactions. One common method involves the formation of the thieno[3,2-c]pyridine core, followed by the introduction of the aminophenyl and pyridinyl groups through substitution reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and safety in the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-aminophenyl)-7-(3-pyridinyl)-thieno[3,2-c]pyridin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperatures.
Substitution: Various nucleophiles or electrophiles in the presence of catalysts or under specific pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound
Scientific Research Applications
3-(4-aminophenyl)-7-(3-pyridinyl)-thieno[3,2-c]pyridin-4-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activity.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 3-(4-aminophenyl)-7-(3-pyridinyl)-thieno[3,2-c]pyridin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-(4-aminophenyl)-6-phenylisoxazolo[3,4-b]pyridine: Another compound with a similar aminophenyl group but different core structure.
N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine: Shares the aminophenyl and pyridinyl groups but has a pyrimidine core.
Uniqueness
3-(4-aminophenyl)-7-(3-pyridinyl)-thieno[3,2-c]pyridin-4-amine is unique due to its thieno[3,2-c]pyridine core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications, distinguishing it from other similar compounds.
Properties
CAS No. |
832695-63-3 |
|---|---|
Molecular Formula |
C18H14N4S |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
3-(4-aminophenyl)-7-pyridin-3-ylthieno[3,2-c]pyridin-4-amine |
InChI |
InChI=1S/C18H14N4S/c19-13-5-3-11(4-6-13)15-10-23-17-14(9-22-18(20)16(15)17)12-2-1-7-21-8-12/h1-10H,19H2,(H2,20,22) |
InChI Key |
ROULQLUREQEMRB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=CN=C(C3=C2SC=C3C4=CC=C(C=C4)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


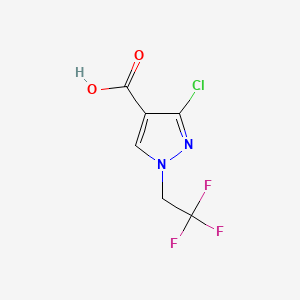
![7H-Furo[3,2-g][1]benzopyran-4-sulfonyl chloride, 9-methoxy-7-oxo-](/img/structure/B14011099.png)



![1,3-Dimethyl-2-[2-(phenylsulfonyl)cyclopropyl]benzene](/img/structure/B14011122.png)

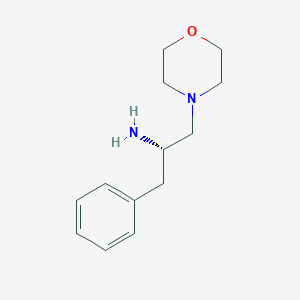
![1-[(4-Methylphenyl)sulfonyl]-2,3,4,5-tetrahydro-1h-1-benzazepin-5-ol](/img/structure/B14011132.png)

